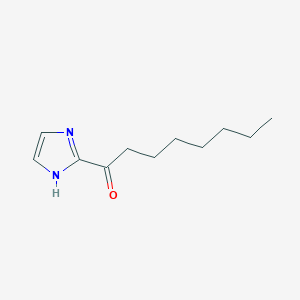

1H-Imidazole, 2-octanoyl-

Description

Contextualizing Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules and functional materials. thieme-connect.comthieme-connect.deresearchgate.net Its unique electronic properties, including its amphoteric nature which allows it to act as both an acid and a base, and the ability of its nitrogen atoms to participate in hydrogen bonding, make it a privileged scaffold in medicinal chemistry. thieme-connect.comthieme-connect.deacs.org The imidazole ring is a core component of many essential natural products, such as the amino acid histidine, the neurotransmitter histamine (B1213489), and nucleic acids. thieme-connect.deresearchgate.netnist.gov

The versatility of the imidazole core has led to its incorporation into a wide range of synthetic compounds with diverse pharmacological activities. thieme-connect.comresearchgate.net Imidazole derivatives have been successfully developed as therapeutic agents for a multitude of conditions. researchgate.net Their applications span various fields, including:

Pharmaceuticals: Imidazole-based compounds are prominent as antifungal agents (e.g., clotrimazole, miconazole), anticancer drugs (e.g., dacarbazine), and agents for treating protozoal infections (e.g., metronidazole). acs.orgresearchgate.netgoogle.com They have also been investigated for their potential as antiviral, anti-inflammatory, antidiabetic, and antimalarial agents. thieme-connect.com

Agrochemicals: Certain imidazole derivatives are utilized as herbicides and fungicides, contributing to crop protection. researchgate.net

Materials Science: The coordinating properties of the imidazole nitrogens make them valuable as ligands in coordination chemistry and as components in the development of novel materials, such as ionic liquids and corrosion inhibitors. thieme-connect.comgoogle.com

The development of new synthetic methodologies, including microwave-assisted synthesis and metal-catalyzed cyclizations, continues to expand the library of accessible imidazole derivatives, paving the way for the discovery of novel compounds with enhanced properties. thieme-connect.comnih.gov

| Examples of Imidazole Derivatives and Their Applications | | :--- | :--- | | Compound | Primary Application/Significance | | Metronidazole | Antiprotozoal and antibacterial agent. researchgate.netresearchgate.net | | Clotrimazole | Broad-spectrum antifungal medication. thieme-connect.comgoogle.com | | Cimetidine | H2 receptor antagonist used to treat stomach ulcers. researchgate.net | | Losartan | Angiotensin II receptor blocker for treating high blood pressure. researchgate.net | | Dacarbazine | Chemotherapeutic agent for treating certain cancers. researchgate.net | | Histidine | A naturally occurring essential amino acid. thieme-connect.deresearchgate.net |

The Octanoyl Moiety in Organic Synthesis and Biochemical Systems

The octanoyl group, a saturated eight-carbon acyl chain derived from octanoic acid, is a significant component in various organic and biochemical contexts. Its lipophilic nature plays a crucial role in modulating the physical and biological properties of molecules to which it is attached.

In organic synthesis , the octanoyl group is often introduced into molecules to increase their lipophilicity, which can be critical for their application in non-polar environments or for facilitating their transport across biological membranes. Octanoyl chloride is a common reagent used for the acylation of alcohols, amines, and other nucleophiles to introduce the octanoyl moiety. industrialchemicals.gov.au This functionalization is employed in the synthesis of a variety of compounds, including natural product analogs and specialized surfactants. industrialchemicals.gov.auarchive.org For instance, the selective octanoylation of carbohydrates has been explored to create novel esters with potential applications in glycobiology and as therapeutic agents. beilstein-journals.org

In biochemical systems , the octanoyl group is a key player in several metabolic and signaling pathways. One of the most prominent examples is the post-translational modification of the hormone ghrelin. nih.govresearchgate.net The attachment of an octanoyl group to a specific serine residue of ghrelin is essential for its biological activity, which includes the regulation of appetite and energy homeostasis. nih.govucl.ac.uk This octanoylation is catalyzed by the enzyme ghrelin O-acyltransferase (GOAT). nih.govresearchgate.net

Furthermore, the octanoyl moiety, in the form of octanoyl-CoA, is an intermediate in fatty acid metabolism. nih.gov It is also the substrate for the biosynthesis of lipoic acid, an essential cofactor for several key enzymes involved in oxidative metabolism. nih.gov The enzymatic transfer of the octanoyl moiety from an acyl carrier protein (ACP) to specific protein domains is a critical step in this process. nih.gov

| Significance of the Octanoyl Moiety | | :--- | :--- | | Field | Role and Importance | | Organic Synthesis | Increases lipophilicity of molecules; used in the synthesis of natural product analogs and surfactants. industrialchemicals.gov.auarchive.org | | Biochemistry (Ghrelin) | Essential for the biological activity of the appetite-regulating hormone ghrelin. nih.govresearchgate.net | | Biochemistry (Metabolism) | Intermediate in fatty acid metabolism (as octanoyl-CoA) and precursor for lipoic acid biosynthesis. nih.gov |

Research Trajectories and Academic Relevance of 1H-Imidazole, 2-Octanoyl-

Direct and extensive research specifically focused on 1H-Imidazole, 2-octanoyl- is limited in publicly available scientific literature. The compound is listed in chemical databases such as PubChem, providing basic information about its structure and properties. nih.gov It has also been mentioned in patent literature, suggesting its potential utility as an intermediate or component in various applications.

While dedicated studies on this specific molecule are not abundant, its academic relevance can be inferred from the well-established chemistry of its constituent parts. As a 2-acylimidazole , it belongs to a class of compounds that are recognized as versatile intermediates in organic synthesis. researchgate.netresearchgate.net 2-Acylimidazoles can serve as ester surrogates and are valuable precursors for the synthesis of a variety of other carbonyl compounds, including carboxylic acids, amides, and ketones. The imidazole ring in these molecules can be activated to facilitate nucleophilic acyl substitution reactions. Recent research has highlighted the use of 2-acylimidazoles in catalytic asymmetric reactions, enabling the stereocontrolled synthesis of complex chiral molecules.

Given the biological significance of both the imidazole nucleus and the octanoyl moiety, 1H-Imidazole, 2-octanoyl- could be a target for investigation in several research areas:

Medicinal Chemistry: The combination of a known pharmacophore (imidazole) with a lipophilic tail (octanoyl group) suggests that this compound could be explored for various biological activities. The octanoyl chain might influence its ability to interact with biological membranes or hydrophobic binding pockets of enzymes and receptors.

Synthetic Chemistry: The compound could serve as a model substrate for developing new synthetic methodologies involving 2-acylimidazoles. Its reactivity in various transformations could be explored to generate a library of more complex molecules.

Biochemical Probes: Given the role of octanoylation in biological signaling, 1H-Imidazole, 2-octanoyl- or its derivatives could potentially be developed as probes to study enzymes involved in fatty acid metabolism or protein acylation.

Structure

3D Structure

Properties

CAS No. |

61985-26-0 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)octan-1-one |

InChI |

InChI=1S/C11H18N2O/c1-2-3-4-5-6-7-10(14)11-12-8-9-13-11/h8-9H,2-7H2,1H3,(H,12,13) |

InChI Key |

BULQPMXYLPPXFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=NC=CN1 |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 1h Imidazole, 2 Octanoyl

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring in 2-octanoyl-1H-imidazole is an aromatic heterocycle with two nitrogen atoms, which significantly influences its reactivity. The ring can undergo substitution reactions, allowing for the introduction of various substituents.

The presence of a free N-H group in the imidazole ring makes the nitrogen atom at position 1 a prime site for alkylation and arylation reactions. These reactions are fundamental for modifying the electronic and steric properties of the molecule.

N-Alkylation: The N-alkylation of imidazoles can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, reactions can be carried out using potassium carbonate (K2CO3) in a solvent like acetonitrile. Studies on the N-alkylation of various imidazole derivatives have shown that reaction conditions can be optimized to achieve high yields. In some cases, heating the reaction mixture can significantly improve the yield and reduce the reaction time.

N-Arylation: The introduction of an aryl group onto the imidazole nitrogen, or N-arylation, is a key transformation that is often catalyzed by transition metals like copper (Cu) or palladium (Pd). The Ullmann condensation and the Chan-Lam coupling are common methods used for this purpose. Copper-catalyzed N-arylation can proceed with aryl halides (iodides, bromides) or arylboronic acids under relatively mild conditions. Various catalyst systems, including copper(I) oxide, copper(I) bromide, and Salen-Cu(II) complexes, have been shown to be effective. organic-chemistry.orgyoutube.com Palladium-catalyzed reactions also provide an efficient route to N-arylated imidazoles. wikipedia.org These reactions often exhibit good functional group tolerance, allowing for the synthesis of a diverse range of derivatives. sigmaaldrich.com

Table 1: Examples of N-Arylation Conditions for Imidazoles

| Catalyst System | Arylating Agent | Base | Solvent | Key Features |

|---|---|---|---|---|

| Copper(I) oxide | Arylboronic acids | Base-free | Methanol | Heterogeneous catalyst, mild room temperature conditions. youtube.com |

| Copper(I) bromide | Aryl bromides/iodides | - | - | Good functional group compatibility and excellent reactive selectivity. youtube.com |

| Pd/AlO(OH) NPs | Aryl halides | KOH | H2O/iPrOH | Environmentally friendly solvent, reusable catalyst. wikipedia.org |

| Salen-Cu(II) complex | Aryl halides | - | - | Moderate to excellent yields without inert gas protection. organic-chemistry.org |

The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic substitution, although the reactivity is influenced by the nature of the substituent at the C-2 position. The 2-octanoyl group is an electron-withdrawing group, which generally deactivates the imidazole ring towards electrophilic attack compared to an unsubstituted imidazole. However, substitutions are still possible under appropriate conditions.

Common electrophilic substitution reactions for imidazoles include:

Halogenation: Direct bromination or chlorination can introduce halogen atoms at the C-4 and/or C-5 positions.

Nitration: Nitration typically requires milder conditions than those used for benzene (B151609) and results in the formation of 4-nitro or 5-nitroimidazole derivatives.

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the ring, typically at the C-4 or C-5 position. researchgate.net

For 2-substituted imidazoles, the regioselectivity of these reactions depends on the electronic and steric effects of the C-2 substituent. Another approach to functionalizing these positions is through lithiation. Deprotonation at C-4 or C-5 using a strong base like n-butyllithium can generate a nucleophilic carbon center, which can then react with various electrophiles to introduce a wide array of functional groups.

Modulations of the Octanoyl Side Chain

The octanoyl side chain offers numerous possibilities for chemical modification, allowing for the introduction of new functionalities, as well as the alteration of its length.

The carbon atom alpha to the carbonyl group of the octanoyl chain is particularly reactive and can be functionalized through various methods.

α-Alkylation: The generation of an enolate from 2-octanoyl-1H-imidazole, followed by reaction with an alkyl halide, allows for the introduction of alkyl groups at the α-position. Copper(I)-catalyzed asymmetric alkylation of 2-acylimidazoles has been developed as a general method for preparing α-chiral carbonyl compounds. organic-chemistry.org This method is effective with a range of alkylation reagents, including allyl bromides, propargyl bromide, and benzyl (B1604629) bromides, yielding products with high enantioselectivity. organic-chemistry.org

α,β-Unsaturation: It is also possible to introduce a double bond between the α and β carbons of the octanoyl chain. These α,β-unsaturated 2-acyl imidazoles can then serve as Michael acceptors, allowing for the conjugate addition of nucleophiles to introduce functional groups at the β-position. wikipedia.org Furthermore, they can act as dienophiles in asymmetric Diels-Alder reactions, leading to the formation of complex cyclic structures. wikipedia.org

The length of the octanoyl side chain can be modified through established organic synthesis protocols, providing access to analogs with different lipophilicity and steric profiles.

Chain Elongation: A classic method for one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis . wikipedia.orgorganic-chemistry.orgnrochemistry.com This would first require the conversion of the 2-octanoyl-imidazole to the corresponding carboxylic acid (nonanoic acid, if the imidazole group is cleaved and the carbonyl is retained and oxidized, or a derivative thereof). The carboxylic acid is converted to an acyl chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. The key step is a silver-catalyzed Wolff rearrangement of the diazoketone to a ketene, which can be trapped by water to yield the homologated carboxylic acid, now with an additional methylene (B1212753) unit. organic-chemistry.orgchem-station.comlibretexts.org

Chain Shortening:

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. sigmaaldrich.comwikipedia.orgnih.govorganic-chemistry.org Treating 1H-Imidazole, 2-octanoyl- with a peroxyacid would be expected to insert an oxygen atom between the carbonyl carbon and the heptyl chain, yielding 2-imidazolyl heptanoate. Subsequent hydrolysis would provide heptanoic acid, effectively shortening the carbon chain attached to the original carbonyl group. The regioselectivity of the Baeyer-Villiger oxidation depends on the migratory aptitude of the groups attached to the carbonyl, with more substituted and electron-rich groups migrating preferentially.

Haloform Reaction: While the haloform reaction is typically used for methyl ketones, it can be a method for cleaving a C-C bond adjacent to a carbonyl. organic-chemistry.orgyoutube.comwikipedia.orgnih.govmasterorganicchemistry.com This reaction involves the exhaustive halogenation of the α-methyl group in the presence of a base, followed by cleavage to form a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). For the octanoyl group, this would not be a direct one-carbon shortening but would cleave the bond between the carbonyl carbon and the α-carbon, converting the methyl ketone into a carboxylic acid.

Chiral Derivatization for Enantiomeric Studies

When modifications to 1H-Imidazole, 2-octanoyl- result in the formation of a chiral center, it becomes necessary to study the resulting enantiomers. This can be achieved through enantioselective synthesis or by resolving a racemic mixture and analyzing the enantiomers.

Enantioselective Synthesis: Methods such as the catalytic stereodivergent allylic alkylation of 2-acylimidazoles can be employed to synthesize specific enantiomers of α-allylated derivatives with high regio-, diastereo-, and enantioselectivity. organic-chemistry.org This approach uses a combination of nickel and iridium catalysts with chiral ligands to control the stereochemical outcome. organic-chemistry.org Similarly, asymmetric Diels-Alder reactions using α,β-unsaturated 2-acyl imidazoles as dienophiles can produce chiral products with high enantioselectivities. wikipedia.org

Chiral Derivatizing Agents (CDAs): For the analysis of enantiomeric mixtures, chiral derivatizing agents can be used to convert the enantiomers into diastereomers. nrochemistry.com These diastereomers have different physical properties and can be distinguished and quantified by techniques like NMR spectroscopy or HPLC. nrochemistry.com Common CDAs for alcohols (which could be formed by reduction of the ketone) include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs. nrochemistry.comwikipedia.org For carboxylic acids, chiral amines can be used as derivatizing agents. The resulting diastereomeric esters or amides can then be analyzed to determine the enantiomeric excess of the original sample.

Table 2: Common Chiral Derivatizing Agents and Their Applications

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Analytical Method | Principle |

|---|---|---|---|

| Mosher's acid (MTPA) | Alcohols, Amines | NMR, HPLC | Forms diastereomeric esters/amides with distinct spectral signals. nrochemistry.comwikipedia.org |

| Pirkle's alcohol | - | NMR | Acts as a chiral solvating agent, inducing different chemical shifts in enantiomers. |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) | Amines, α-hydroxy acids | HPLC | Forms diastereomers that can be separated by chromatography. |

| Aminoindanol-based reagents | Carboxylic acids | NMR, HPLC | Forms diastereomeric esters for the determination of absolute configuration. |

Selective Debromination and Reduction Reactions for Precursor Synthesis

The synthesis of specifically substituted imidazoles, such as 1H-Imidazole, 2-octanoyl-, often requires a strategic approach involving the introduction and subsequent removal of directing groups or the selective modification of multifunctional precursors. Among these strategies, selective debromination and reduction reactions are pivotal for creating the desired substitution pattern and functional groups on the imidazole core. These reactions allow for the synthesis of precursors that might otherwise be difficult to access directly.

A significant challenge in the synthesis of substituted imidazoles is achieving the correct regiochemistry. One effective strategy involves the synthesis of a polybrominated imidazole intermediate, which can then undergo selective debromination to yield a specific bromo-substituted isomer. This bromo-substituted imidazole then serves as a versatile precursor for further functionalization, for instance, through cross-coupling reactions to introduce various side chains.

An illustrative example of this approach is the cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This process circumvents the formation of regioisomers, which is a common problem when starting with the methylation of 5-bromo-2-methyl-1H-imidazole. thieme-connect.de The improved synthesis begins with the exhaustive bromination of 1,2-dimethyl-1H-imidazole to produce the 4,5-dibromo-1,2-dimethyl-1H-imidazole intermediate. The crucial step is the subsequent selective monodebromination at the 5-position to yield the desired 4-bromo product. thieme-connect.de

The optimization of this selective debromination reaction has been explored with various reagents and conditions. The use of Grignard reagents, specifically isopropyl magnesium chloride (iPrMgCl), has proven to be highly effective. thieme-connect.de The reaction conditions, including the choice of solvent and temperature, are critical for achieving high selectivity and yield.

The table below summarizes the findings from the optimization of the selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Table 1: Optimization of Selective Debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole

| Entry | Reagent/Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Tetramethylammonium fluoride (B91410) (TMAF) | DMSO | 100 | Small amounts |

| 2 | NaI (3 equiv.), TMSCl (5 equiv.) | Acetonitrile | 80 | 33 |

| 3 | NaI, Na2SO3 | - | - | No desired product |

| 4 | n-Butyllithium (n-BuLi) | THF | -60 | 78 |

As the data indicates, isopropyl magnesium chloride in THF at -25°C provided the highest yield of the desired 4-bromo-1,2-dimethyl-1H-imidazole, demonstrating excellent selectivity for the removal of the bromine atom at the 5-position. thieme-connect.de This precursor is then ready for further synthetic transformations.

Reduction reactions are also fundamental in the synthesis of imidazole precursors. While specific research on the reduction of precursors for 1H-Imidazole, 2-octanoyl- is not extensively detailed in the provided literature, general principles of organic synthesis can be applied. For instance, if a precursor contains a reducible functional group, such as a nitro group or a different carbonyl function that needs to be converted to the octanoyl group, standard reduction methodologies would be employed. The stability of the imidazole ring to many reducing agents allows for a wide range of transformations on its side chains. wjpsonline.com For example, the reduction of a phosphine (B1218219) oxide on an imidazole scaffold has been achieved using tetramethyldisiloxane (TMDS) and Ti(OiPr)4, indicating that reductions on substituted imidazoles are feasible without compromising the heterocyclic core. nih.gov

In the context of synthesizing 1H-Imidazole, 2-octanoyl-, a precursor might involve a different oxidation state at the 2-position or on the octanoyl side chain. A selective reduction would then be a key step. The choice of reducing agent would depend on the specific functional group to be reduced and the need to preserve the imidazole ring and other substituents.

Advanced Spectroscopic and Structural Characterization of 1h Imidazole, 2 Octanoyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of 1H-Imidazole, 2-octanoyl- in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of 1H-Imidazole, 2-octanoyl- is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the octanoyl chain. The electron-withdrawing nature of the N-acyl group significantly influences the chemical shifts of the imidazole protons, causing them to appear in the downfield region of the spectrum.

The protons of the imidazole ring (H-2, H-4, and H-5) are anticipated to resonate at approximately δ 8.0-8.5 ppm for H-2, and δ 7.0-7.8 ppm for H-4 and H-5. researchgate.net These protons would likely appear as distinct multiplets or singlets depending on the solvent and resolution.

The aliphatic protons of the octanoyl chain will appear in the upfield region. The α-methylene protons (H-2') adjacent to the carbonyl group are expected to be the most deshielded of the chain, resonating around δ 2.8-3.1 ppm as a triplet. The β-methylene protons (H-3') would appear further upfield, typically around δ 1.7-1.9 ppm, while the remaining methylene (B1212753) groups (H-4' to H-7') would produce a complex multiplet in the δ 1.2-1.5 ppm region. The terminal methyl group (H-8') is expected to resonate as a triplet at approximately δ 0.8-1.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Imidazole, 2-Octanoyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Imidazole) | 8.25 | s |

| H-5 (Imidazole) | 7.60 | t |

| H-4 (Imidazole) | 7.15 | t |

| H-2' (α-CH₂) | 2.95 | t |

| H-3' (β-CH₂) | 1.80 | quint |

| H-4' to H-7' (-(CH₂)₄-) | 1.35 | m |

| H-8' (-CH₃) | 0.90 | t |

| (Predicted values are based on data for analogous N-acyl imidazoles and octanoyl-containing compounds in a CDCl₃ solvent) |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For 1H-Imidazole, 2-octanoyl-, ten distinct signals are expected.

The carbonyl carbon (C-1') of the acyl group is a key diagnostic signal, anticipated to appear significantly downfield around δ 170-175 ppm. nih.gov The carbons of the imidazole ring are expected at δ 137-140 ppm for C-2, and δ 117-130 ppm for C-4 and C-5. researchgate.net

The aliphatic carbons of the octanoyl chain will resonate in the upfield region. The α-methylene carbon (C-2') is expected around δ 35-40 ppm. The subsequent methylene carbons (C-3' to C-7') will appear between δ 22-32 ppm, with the terminal methyl carbon (C-8') resonating at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Imidazole, 2-Octanoyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (C=O) | 172.0 |

| C-2 (Imidazole) | 138.5 |

| C-5 (Imidazole) | 130.0 |

| C-4 (Imidazole) | 118.0 |

| C-2' (α-CH₂) | 38.5 |

| C-3' (β-CH₂) | 25.0 |

| C-4', C-5', C-6' (-(CH₂)₃-) | 29.0, 29.2, 31.8 |

| C-7' (-CH₂) | 22.7 |

| C-8' (-CH₃) | 14.1 |

| (Predicted values are based on data for analogous N-acyl imidazoles and octanoyl-containing compounds in a CDCl₃ solvent) |

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2' and H-3', and sequentially along the entire octanoyl chain, confirming the aliphatic structure. Correlations between the imidazole protons (H-4 and H-5) would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., H-2' with C-2', H-8' with C-8', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) C-H correlations, which establishes the connectivity between different parts of the molecule. The most critical correlation would be from the α-methylene protons (H-2') to the carbonyl carbon (C-1'), confirming the position of the carbonyl group. Further correlations from the imidazole protons (H-2 and H-5) to the carbonyl carbon (C-1') would firmly establish the attachment of the octanoyl group to the imidazole nitrogen.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental formula of 1H-Imidazole, 2-octanoyl-. It also provides valuable structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For 1H-Imidazole, 2-octanoyl- (C₁₁H₁₈N₂O), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value, with a mass accuracy typically within 5 ppm.

Calculated Exact Mass for [C₁₁H₁₉N₂O]⁺: 195.1492

An observed mass matching this value would confirm the molecular formula.

ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. In the positive ion mode ESI-MS spectrum of 1H-Imidazole, 2-octanoyl-, a prominent base peak would be expected at an m/z (mass-to-charge ratio) of 195.1, corresponding to the [M+H]⁺ ion.

When subjected to collision-induced dissociation (tandem MS or MS/MS), the protonated molecular ion undergoes predictable fragmentation. The bond between the carbonyl carbon and the imidazole nitrogen is relatively labile. Cleavage of this bond is a primary fragmentation pathway for N-acyl imidazoles. wikipedia.orgmiamioh.edu This would result in the formation of a stable acylium ion and the neutral imidazole molecule.

Key Predicted Fragmentation Pathways:

Loss of neutral imidazole (68 Da): This pathway involves the cleavage of the C(O)-N bond, leading to the formation of the octanoyl acylium ion. [M+H]⁺ (m/z 195.1) → [C₈H₁₅O]⁺ (m/z 127.1) + C₃H₄N₂

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of an alkyl radical. [M+H]⁺ (m/z 195.1) → Loss of C₆H₁₃• → [C₅H₆N₂O]⁺ (m/z 110.0)

The observation of the acylium ion at m/z 127.1 would be strong evidence for the N-octanoyl imidazole structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 1H-Imidazole, 2-octanoyl-. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups within the molecule.

The IR spectrum of an imidazole derivative typically displays a series of characteristic absorption bands. For 1H-Imidazole, 2-octanoyl-, the spectrum is expected to show absorptions corresponding to the imidazole ring and the octanoyl substituent. A key feature in the IR spectrum of many imidazole derivatives is the stretching absorption related to the N-H group of the imidazole ring, which typically appears around 3437 cm⁻¹. researchgate.net The stretching of aromatic C-H bonds in the imidazole ring is expected to produce bands at approximately 3053 cm⁻¹. researchgate.net

The presence of the carbonyl group from the octanoyl substituent is a significant feature. The C=O stretching vibration in N-acyl imidazoles is a strong indicator of the acylation of the imidazole ring. The position of this band can be sensitive to the electronic environment and molecular conformation. Additionally, the C=N stretching absorption of the imidazole ring is anticipated to appear around 1681 cm⁻¹, while C=C stretching bands are expected at approximately 1599 and 1489 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for 1H-Imidazole, 2-octanoyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Imidazole) | Stretching | ~3437 |

| C-H (Aromatic) | Stretching | ~3053 |

| C=O (Octanoyl) | Stretching | ~1700-1750 |

| C=N (Imidazole) | Stretching | ~1681 |

| C=C (Imidazole) | Stretching | ~1599, ~1489 |

Note: The exact positions of the absorption bands can vary based on the sample's physical state and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1H-Imidazole, 2-octanoyl-, a single-crystal X-ray diffraction study would reveal the precise geometry of the molecule and its packing in the crystal lattice.

In related imidazole derivatives, X-ray crystallography has shown that the imidazole ring is planar. nih.gov The crystal structure of such compounds is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H group of the imidazole ring. For instance, N—H···N hydrogen bonds can link neighboring molecules into chains or more complex architectures. nih.gov

A key structural parameter for N-acyl imidazoles is the torsional angle between the imidazole ring and the carbonyl group of the acyl substituent. This angle can be significantly influenced by steric hindrance from substituents on the imidazole ring. In some highly substituted N-acyl imidazoles, this twist angle can approach 90 degrees. nih.gov The conformation of the octanoyl chain would also be determined, revealing whether it adopts a linear, extended conformation or a more folded arrangement in the crystal.

Table 2: Representative Crystallographic Data for an Imidazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 9.9582 |

| b (Å) | 13.496 |

| c (Å) | 20.195 |

| β (°) | 94.293 |

| V (ų) | 850.66 |

| Z | 4 |

Note: This data is for a representative substituted imidazole and is provided for illustrative purposes. The actual crystallographic data for 1H-Imidazole, 2-octanoyl- would need to be determined experimentally.

Elemental Analysis for Purity and Stoichiometry Validation

Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, thereby confirming its purity and stoichiometry. For 1H-Imidazole, 2-octanoyl-, with the molecular formula C₁₁H₁₈N₂O, the theoretical elemental composition can be calculated.

The experimental determination of the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) should closely match these theoretical values. A significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 3: Theoretical Elemental Composition of 1H-Imidazole, 2-octanoyl- (C₁₁H₁₈N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 67.99 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 9.34 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.42 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.24 |

| Total | 194.278 | 100.00 |

Experimental results from elemental analysis are typically reported as found percentages and compared against the calculated theoretical percentages.

Surface Area and Porosity Analysis (e.g., BET) for Catalytic Materials

While 1H-Imidazole, 2-octanoyl- itself is not typically characterized for its surface area and porosity unless it is part of a larger catalytic material, imidazole-functionalized materials have been investigated for such properties. Techniques like the Brunauer-Emmett-Teller (BET) method are employed to determine the specific surface area, pore volume, and pore size distribution of porous materials.

If 1H-Imidazole, 2-octanoyl- were to be immobilized on a solid support, such as silica (B1680970) or graphene oxide, to create a heterogeneous catalyst, BET analysis would be essential. acs.org The surface area and porosity of the resulting material would significantly influence its catalytic activity by affecting the accessibility of active sites to reactants.

For instance, a study on an imidazole-functionalized catalyst supported on Fe₃O₄@SiO₂ reported a specific surface area. researchgate.net This type of analysis provides insights into how the functionalization with imidazole derivatives can alter the physical properties of the support material, which is critical for optimizing catalytic performance.

Table 4: Representative BET Analysis Data for an Imidazole-Functionalized Material

| Parameter | Value |

| Specific Surface Area (m²/g) | Varies with support |

| Pore Volume (cm³/g) | Varies with support |

| Average Pore Diameter (nm) | Varies with support |

Note: The data presented is representative of imidazole-functionalized catalytic materials and not specific to 1H-Imidazole, 2-octanoyl- itself.

Theoretical and Computational Chemistry Studies on 1h Imidazole, 2 Octanoyl

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules like 1H-Imidazole, 2-octanoyl-. researchgate.net These methods provide detailed insights into electron distribution, orbital energies, and molecular reactivity, which are crucial for predicting chemical behavior and designing new materials. nih.govekb.eg

DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For imidazole (B134444) derivatives, these calculations help to understand the charge transfer processes within the molecule. researchgate.net

Furthermore, DFT is employed to calculate global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors, based on the conceptual DFT framework, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for predicting how the molecule will interact with other chemical species. For instance, studies on benzimidazole (B57391) derivatives have used these descriptors to predict their stability and reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Examples of Calculated Electronic Properties for Imidazole Derivatives using DFT (Note: Data is for illustrative analogous compounds, not 1H-Imidazole, 2-octanoyl-)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Methodology |

|---|---|---|---|---|

| 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole | -6.15 | -1.21 | 4.94 | B3LYP/6-311++G(d,p) |

| 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole | -5.98 | -1.13 | 4.85 | B3LYP/6-311++G(d,p) |

| Methyl 1-(phenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | -7.43 | -2.21 | 5.22 | M06/6-311G(d,p) |

| Methyl 1-(4-methylphenylsulfonyl)-2-(4-methylphenyl)-1H-benzo[d]imidazole-6-carboxylate | -7.18 | -2.13 | 5.05 | M06/6-311G(d,p) |

Molecular Docking Simulations for Interaction with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as an imidazole derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netmdpi.com Imidazole-containing compounds are known to interact with a wide range of biological targets, including enzymes like carbonic anhydrase, cyclooxygenase-2 (COX-2), and various kinases, owing to the imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions. nih.govnih.govnih.govresearchgate.net

For a molecule like 1H-Imidazole, 2-octanoyl-, docking simulations would involve preparing a 3D structure of the molecule and placing it into the active site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable and favorable interaction.

Studies on various imidazole derivatives have demonstrated their potential as inhibitors for numerous enzymes. For example, docking studies of substituted imidazoles against glucosamine-fructose-6-phosphate amidotransferase have shown good binding affinities, suggesting their potential as antimicrobial agents. mdpi.com Similarly, novel imidazole derivatives have been designed and evaluated in silico as selective COX-2 inhibitors, with docking studies revealing key hydrogen bond and pi-pi interactions within the enzyme's active site. nih.gov These studies provide a blueprint for how 1H-Imidazole, 2-octanoyl- could be investigated for its potential interactions with various disease-relevant protein targets. imist.ma

Table 2: Representative Molecular Docking Results for Imidazole Derivatives (Note: Data is for illustrative analogous compounds, not 1H-Imidazole, 2-octanoyl-)

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Imidazole-pyrazole derivative | GlcN-6-P synthase | 2VF5 | -8.01 | Thr352, Lys603 |

| N-sulfonyl imidazole derivative | COX-2 | 5KIR | -7.24 | Arg513, Val523 |

| Imidazole-coumarin conjugate | Hepatitis C Virus NS5B Polymerase | 3HHK | -7.5 | Not specified |

| Benzimidazole-hydrazone | Carbonic Anhydrase I | 2VVA | -7.9 | His94, His96, His119, Thr199 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The octanoyl chain in 1H-Imidazole, 2-octanoyl- provides significant conformational flexibility. Understanding the preferred shapes (conformations) of this molecule is essential, as the 3D structure dictates its ability to interact with biological targets. Conformational analysis is typically performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. drugdesign.org

MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. A systematic search, where rotatable bonds are incrementally rotated and the energy is calculated for each conformation, can map the potential energy surface and identify low-energy, stable conformers. For N-acyl compounds, a key area of interest is the rotation around the C-N amide bond, which can lead to distinct cis and trans conformers. Studies on N-acylimidazoles and related N-acylhydrazones show that steric hindrance and electronic effects heavily influence this preference. researchgate.netnih.govnih.gov For instance, bulky substituents near the amide bond can force it into a highly twisted, non-planar conformation. researchgate.net

Molecular dynamics (MD) simulations extend this analysis by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. drugdesign.org When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and the stability of key interactions, such as hydrogen bonds, over time. nih.gov For imidazolium-based ionic liquids, coarse-grained MD simulations have been used to study their structural and dynamic properties over long timescales. rsc.org Similar approaches could be used to understand the behavior of 1H-Imidazole, 2-octanoyl- in different environments.

Table 3: Conformational Preferences in N-Acyl Compounds (Note: Data is for illustrative analogous compounds, not 1H-Imidazole, 2-octanoyl-)

| Compound Type | Key Dihedral Angle | Preferred Conformation | Influencing Factors |

|---|---|---|---|

| N-methylacetanilide | Aryl-N-C=O | cis | Electronic repulsion between carbonyl lone pair and aryl π-electrons |

| N-(2-azulenyl)-N-methyl acetamide | Aryl-N-C=O | trans | High coplanarity between azulenyl group and amide plane |

| N-acylhydrazone | O=C-N-N | antiperiplanar | Minimized steric hindrance |

| N-methyl-N-acylhydrazone | O=C-N-N | synperiplanar | Steric effect of N-methylation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are important for activity. researchgate.net

For a series of imidazole derivatives, a QSAR study would involve calculating a large number of molecular descriptors for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the measured biological activity (e.g., pIC50).

QSAR studies on imidazole derivatives have been successfully used to develop models for various activities, including antifungal and anticancer effects. researchgate.netjmpas.com For example, a 2D-QSAR study on imidazole analogs as antifungal agents identified electronic and van der Waals energy descriptors as being important for activity. jmpas.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR), provide contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the rational design of more potent compounds. nih.gov Such models could be developed for analogs of 1H-Imidazole, 2-octanoyl- to optimize its structure for a specific biological target.

Table 4: Example of a 2D-QSAR Model for Antifungal Imidazole Derivatives (Note: This is a representative model based on published studies)

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.85 | Indicates a good correlation between descriptors and activity for the training set. |

| q² (Cross-validated r²) | 0.71 | Shows good internal predictive ability of the model. |

| r²_pred (External validation) | 0.80 | Demonstrates the model's ability to predict the activity of an external test set. |

| Contributing Descriptors | Electronic Energy (ElcE), Resultant Dipole (DPL4), VDW-1,4-energy (E14) |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely reaction pathway and determine the activation energy, which governs the reaction rate. acs.org

The synthesis of 1H-Imidazole, 2-octanoyl- would likely involve the acylation of an imidazole precursor. Computational studies on the acylation of imidazoles and related substrates provide significant insight into this process. researchgate.netacs.org For instance, the imidazole-catalyzed acylation of cellulose (B213188) has been investigated, revealing the role of intermediates. researchgate.net A key mechanistic feature of N-acyl imidazole chemistry is the formation of a highly reactive acylimidazolium intermediate, which acts as an effective acyl donor. kyoto-u.ac.jp DFT calculations can be used to model this process, calculating the energy barriers for the formation of the intermediate and the subsequent acyl transfer step.

In a related study, the synthesis of imidazo-1,4-oxazinone derivatives was investigated, and intermediate products were isolated to understand the reaction path. nih.gov Computational modeling of such reaction pathways, for example using DFT, can corroborate experimental findings and provide a deeper understanding of the factors controlling reaction outcomes, such as regioselectivity and efficiency. researchgate.net For the synthesis of 1H-Imidazole, 2-octanoyl-, computational studies could be used to optimize reaction conditions by identifying the lowest energy pathway and minimizing the formation of unwanted side products.

Table 5: Illustrative Calculated Energies for a Reaction Pathway (Note: Hypothetical data for an imidazole acylation reaction step)

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (Imidazole + Acylating Agent) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +65.0 | Energy barrier to form the tetrahedral intermediate |

| Tetrahedral Intermediate | +20.5 | Unstable intermediate |

| Transition State 2 (TS2) | +45.0 | Energy barrier for the departure of the leaving group |

| Products (Acyl Imidazole + Byproduct) | -30.0 | Final products of the reaction step |

Biochemical Interactions and Metabolic Pathways Involving Octanoyl Imidazole Structures

General Role of the Imidazole (B134444) Moiety in Biochemical Processes

The imidazole ring is a versatile chemical entity found in several critical biological molecules. Its ability to act as both a proton donor and acceptor at physiological pH makes it a key player in many biochemical reactions.

The imidazole side chain of the amino acid histidine is frequently found in the active sites of enzymes. Its unique properties allow it to participate in catalysis in several ways:

Acid-Base Catalysis : With a pKa near neutral pH, the imidazole ring can readily accept or donate protons, facilitating reactions by stabilizing charged intermediates. This is a crucial function in many enzymatic mechanisms, where histidine acts as a proton shuttle.

Nucleophilic Catalysis : The nitrogen atoms of the imidazole ring can act as nucleophiles, attacking electrophilic substrates to form transient covalent intermediates. This is a common strategy in enzymes like serine proteases, where a "catalytic triad" of amino acids, including histidine, works in concert to cleave peptide bonds.

Metal Ion Coordination : The imidazole ring of histidine is also adept at coordinating with metal ions, such as zinc, copper, and iron, which are essential cofactors for many enzymes. This interaction helps to properly orient the substrate or stabilize the enzyme's structure.

The versatility of the imidazole group in these catalytic functions underscores its importance in biological systems.

The imidazole ring is a core component of the essential amino acid L-histidine and its derivative, histamine (B1213489).

Histidine Metabolism : The breakdown of histidine is a multi-step process that ultimately yields glutamate. This pathway begins with the removal of the amino group by the enzyme histidase, forming urocanate. Subsequent enzymatic steps cleave the imidazole ring, eventually producing N-formiminoglutamate (FIGLU). The formimino group is then transferred to tetrahydrofolate, leaving glutamate, which can enter central metabolic pathways like the citric acid cycle.

Histamine Synthesis and Degradation : Histamine is a potent signaling molecule synthesized from histidine through a single decarboxylation step catalyzed by the enzyme L-histidine decarboxylase. Once formed, histamine is involved in a range of physiological processes, including immune responses, neurotransmission, and gastric acid secretion. Its action is terminated by metabolic degradation through two primary pathways:

Oxidation : Diamine oxidase (DAO) converts histamine to imidazole acetic acid.

Methylation : Histamine-N-methyltransferase (HNMT) adds a methyl group to the imidazole ring, forming tele-methylhistamine, which is further metabolized before excretion.

The metabolic pathways of histidine and histamine highlight the central role of the imidazole structure in both anabolic and catabolic processes.

Metabolism of Octanoyl-Containing Compounds in Biological Systems

The octanoyl group, an eight-carbon acyl chain derived from octanoic acid, is a key intermediate in the synthesis of the essential cofactor lipoic acid. This process is a critical link between fatty acid synthesis and cellular energy metabolism.

Lipoic acid is a potent antioxidant and a necessary cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. The de novo synthesis of lipoic acid begins with an intermediate from fatty acid synthesis, octanoyl-acyl carrier protein (octanoyl-ACP). In this pathway, an eight-carbon fatty acid (octanoate) is attached to an acyl carrier protein (ACP), which acts as a molecular chaperone, delivering the octanoyl group to the next step in the pathway.

The synthesis of lipoic acid from octanoyl-ACP involves a two-step enzymatic process:

Transfer of the octanoyl group : The octanoyl moiety is transferred from ACP to a specific lysine (B10760008) residue on the target enzyme complex.

Sulfur insertion : Two sulfur atoms are then inserted into the octanoyl chain at carbons 6 and 8 by the enzyme lipoyl synthase, a radical SAM enzyme. This reaction converts the octanoyl group into a lipoyl group, which is the functional form of the cofactor.

The transfer of the octanoyl group from octanoyl-ACP to the apo-proteins is catalyzed by a class of enzymes known as octanoyltransferases. In E. coli, this enzyme is called LipB. LipB is an octanoyl-[acyl-carrier-protein]-protein N-octanoyltransferase that facilitates the formation of an amide bond between the carboxyl group of octanoic acid and the ε-amino group of a specific lysine residue on the lipoyl domains of its target enzymes.

The reaction mechanism of LipB involves the formation of an acyl-enzyme intermediate. The octanoyl group is first transferred from octanoyl-ACP to a cysteine residue in the active site of LipB, forming a thioester bond. Subsequently, the octanoyl group is transferred from the cysteine residue to the lysine residue of the recipient protein. LipB exhibits substrate selectivity, preferentially transferring the eight-carbon octanoyl chain, which is crucial for the proper synthesis of lipoic acid.

Interactions with Intracellular Targets and Biochemical Receptors

While there is limited direct research on the specific interactions of 2-octanoyl-1H-imidazole, the known biological activities of its constituent moieties suggest potential intracellular targets and receptor interactions.

Imidazole-Containing Compounds : The imidazole ring is a common scaffold in many pharmacologically active compounds. These compounds can interact with a wide range of biological targets, including enzymes and receptors. For instance, imidazole derivatives have been developed as inhibitors of various enzymes, such as cytochrome P450 and kinases, and as antagonists for histamine receptors. The ability of the imidazole nitrogen atoms to coordinate with metal ions also suggests potential interactions with metalloenzymes.

Octanoic Acid and Fatty Acid Receptors : As a medium-chain fatty acid, octanoic acid can serve as a signaling molecule by activating specific G protein-coupled receptors (GPCRs), known as free fatty acid receptors (FFARs). While FFARs are primarily known to be activated by short-chain (FFAR2 and FFAR3) and long-chain (FFAR1 and GPR120) fatty acids, medium-chain fatty acids can also interact with these receptors. Activation of these receptors can trigger various downstream signaling cascades, influencing processes like insulin (B600854) secretion and inflammation. Additionally, dietary fatty acids can modulate the composition of cell membranes, which in turn can affect the function of membrane-associated enzymes and receptors.

Given these properties, a hybrid molecule like 2-octanoyl-1H-imidazole could potentially interact with targets of both imidazole-containing drugs and fatty acid signaling pathways. However, specific interactions would need to be determined through experimental studies.

Based on a comprehensive search of available scientific literature, there are no specific studies detailing the application of stable isotope-labeled 1H-Imidazole, 2-octanoyl- for the express purpose of metabolic research.

While the principles of using stable isotope-labeled compounds to trace metabolic pathways are well-established, the research community has not published work specifically employing 2-octanoyl-imidazole as a labeled tracer to investigate biochemical interactions or metabolic pathways.

Therefore, the content for the requested section cannot be generated.

Catalytic Applications of 1h Imidazole, 2 Octanoyl and Its Derivatives

1H-Imidazole, 2-Octanoyl- as a Ligand in Transition Metal Catalysis

Imidazole (B134444) and its derivatives are fundamental ligands in coordination chemistry, readily forming complexes with various transition metals such as chromium, cobalt, and zinc. bohrium.comresearchgate.net The 2-acylimidazole framework, including 1H-Imidazole, 2-octanoyl-, serves as an effective bidentate ligand. It coordinates with metal centers through the pyridine-like nitrogen atom (N-3) of the imidazole ring and the carbonyl oxygen of the octanoyl group. This chelation enhances the stability and modulates the reactivity of the metal complex.

The bidentate coordination of 2-acylimidazoles to a chiral Lewis acid, for instance, can enhance the nucleophilicity of the carbon atom alpha to the carbonyl group, facilitating stereocontrolled reactions. snnu.edu.cn In synergistic dual-catalyst systems, such as those combining a chiral Lewis acid with a chiral iridium complex, 2-acylimidazoles are pivotal for achieving stereodivergent α-allylations. snnu.edu.cn The specific nature of the acyl group, such as the octanoyl chain in 1H-Imidazole, 2-octanoyl-, influences the steric environment around the metal center, which can be tuned to control the regio-, diastereo-, and enantioselectivity of the catalytic transformation. snnu.edu.cn

Furthermore, 2-acylimidazoles have been successfully employed in copper(I)-catalyzed enantioselective α-selenenylation reactions, highlighting their utility as synthetic equivalents of esters in asymmetric catalysis. nih.gov The coordination to the metal catalyst is crucial for activating the substrate and achieving high levels of stereocontrol.

Organic Transformations Catalyzed by Imidazole-Based Systems

Imidazole-based systems are effective catalysts for a variety of organic transformations, leveraging the unique properties of the imidazole ring.

The Chan-Lam coupling reaction is a powerful method for forming carbon-nitrogen (C–N) bonds, typically involving the copper-catalyzed reaction of an amine or an N-heterocycle with a boronic acid. Imidazole and its derivatives are common substrates in these reactions. nih.gov An efficient protocol for Chan-Lam coupling utilizes N,O-bidentate ligand-tunable copper(II) complexes to catalyze the reaction between arylboronic acids and 1H-imidazole derivatives under mild, base-free conditions.

This methodology provides a direct and facile strategy for constructing C–N bonds and synthesizing N-arylated imidazoles, which are important structural motifs in many biologically active compounds. nih.gov The reaction is compatible with a wide range of functional groups, leading to high yields of the desired products. While specific studies on 1H-Imidazole, 2-octanoyl- are limited, its N-H functionality makes it a suitable candidate for such coupling reactions.

Table 1: Examples of Chan-Lam Coupling Reactions with Imidazole Derivatives

| Catalyst System | Imidazole Substrate | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Copper(II) complexes with N,O-bidentate ligands | 1H-Imidazole derivatives | Arylboronic acids | N-Aryl-imidazole derivatives | High |

The nitro-aldol reaction, or Henry reaction, is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound. Imidazole has been identified as an efficient Lewis base organocatalyst for this transformation. tandfonline.comtandfonline.com It effectively catalyzes the synthesis of β-nitroalkanols from aldehydes and nitromethane, often in environmentally friendly media such as water or under solvent-free grinding conditions. tandfonline.comtandfonline.com

The proposed catalytic role of imidazole involves the deprotonation of the nitroalkane by the basic nitrogen atom of the imidazole ring, which facilitates the subsequent nucleophilic attack on the carbonyl carbon. tandfonline.com The use of imidazole as a catalyst offers several advantages, including mild reaction conditions, good to moderate yields, and the avoidance of common side reactions like aldol condensation or Cannizzaro reactions. tandfonline.comresearchgate.net Furthermore, the catalyst can often be recycled, particularly in aqueous phase reactions. tandfonline.com The presence of the electron-withdrawing 2-octanoyl group in 1H-Imidazole, 2-octanoyl- would decrease the basicity of the imidazole ring, potentially modulating its catalytic activity in this reaction.

Table 2: Imidazole-Catalyzed Henry Reactions

| Aldehyde | Nitroalkane | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Nitromethane | Imidazole | Aqueous medium | β-Nitroalcohol | Good | researchgate.net |

| Pentanal | Nitromethane | Imidazole | Solvent-free, grinding | 2-Nitro-1-hexanol | 95% | tandfonline.com |

Role in Organocatalysis and Biocatalysis Mimics

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of organic synthesis. ias.ac.in Imidazole and its derivatives are prominent organocatalysts due to the amphoteric nature of the imidazole ring, which contains both a basic pyridine-like nitrogen and an acidic N-H proton. ias.ac.in

Recent studies have demonstrated that imidazole-containing molecules can act as mimics of biological catalysts. For instance, imidazole and natural derivatives like L-histidine and histamine (B1213489) exhibit cholinesterase-like properties, capable of accelerating the hydrolysis of esters such as acetylthiocholine in a concentration-dependent manner. nih.govresearchgate.net This catalytic activity is attributed to the nucleophilic character of the N-3 lone pair of electrons in the imidazole ring. nih.gov The efficiency of this catalysis increases in more alkaline solutions, supporting the role of the basic nitrogen in the mechanism. nih.gov This ability to mimic enzymatic processes underscores the potential of compounds like 1H-Imidazole, 2-octanoyl- in biocatalysis research, where the octanoyl group could influence substrate binding and catalytic turnover.

Development of Recyclable Catalysts with Imidazole Scaffolds

A significant focus in modern catalysis is the development of sustainable and economically viable processes, where catalyst recyclability is a key factor. Imidazole scaffolds have been successfully incorporated into recyclable catalytic systems. tandfonline.com A common strategy involves the immobilization of imidazole-based catalysts onto solid supports, particularly magnetic nanoparticles. tandfonline.comrsc.orgtandfonline.com

Nanomagnetic catalysts, such as iron oxide (Fe₃O₄) nanoparticles functionalized with imidazole derivatives, have gained considerable attention due to their high activity and the ease with which they can be separated from the reaction mixture using an external magnet. tandfonline.comrsc.org These recyclable catalysts have been employed in the synthesis of various imidazole derivatives through multicomponent reactions. tandfonline.commdpi.com The catalysts often demonstrate excellent reusability over multiple cycles without a significant decline in their catalytic efficiency. rsc.orgtandfonline.comrsc.org This approach combines the catalytic prowess of the imidazole core with the practical advantages of heterogeneous catalysis, paving the way for more sustainable chemical manufacturing. It is conceivable that 1H-Imidazole, 2-octanoyl- could be similarly immobilized to create novel, recyclable catalysts for a range of organic transformations.

Table 3: Examples of Recyclable Catalysts with Imidazole Scaffolds

| Catalyst | Support | Application | Key Advantage | Reference |

|---|---|---|---|---|

| Imidazole-functionalized catalyst | Fe₃O₄ Nanoparticles | Synthesis of 2,4,5-trisubstituted imidazoles | Recyclable for over five successive times | tandfonline.com |

| Cu@imine/Fe₃O₄ MNPs | Fe₃O₄ Nanoparticles | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Reused for six runs with no considerable reduction in reactivity | rsc.org |

| Ionic liquid-immobilized catalyst | Fe₃O₄ Nanoparticles | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Easy workup, short reaction time, high yields | tandfonline.com |

Emerging Research Applications and Advanced Materials Science Involving 1h Imidazole, 2 Octanoyl

Integration into Functional Materials and Electronic Systems

There is a notable absence of specific research detailing the integration of 1H-Imidazole, 2-octanoyl- into functional materials and electronic systems. The broader class of imidazole (B134444) derivatives is investigated for various applications in materials science, including as components of ionic liquids, polymers, and metal-organic frameworks, owing to their unique chemical and physical properties. However, studies specifically focused on the synthesis, characterization, and application of materials containing the 2-octanoyl substituted imidazole are not found in the current body of scientific literature. Consequently, there are no detailed research findings to report on its specific role or potential in this domain.

Development of Advanced Biochemical Reagents and Chemical Probes

A comprehensive review of scientific databases reveals no specific instances of 1H-Imidazole, 2-octanoyl- being developed or utilized as an advanced biochemical reagent or a chemical probe. Chemical probes are essential small-molecule tools for understanding biological processes. Although the imidazole ring is a common feature in many biologically active compounds and pharmaceuticals, the specific 2-octanoyl derivative has not been singled out in published research for these purposes. Therefore, there are no research findings available on its application in the development of biochemical reagents or probes.

Contributions to Sustainable Chemistry and Process Development

Specific contributions of 1H-Imidazole, 2-octanoyl- to sustainable chemistry and green process development are not documented in the scientific literature. The principles of green chemistry are widely applied in the synthesis of various chemical compounds to minimize environmental impact through the use of safer solvents, reduction of waste, and increased energy efficiency. rsc.orgboehringer-ingelheim.comuniroma1.it However, research that specifically outlines the use of 1H-Imidazole, 2-octanoyl- within a sustainable chemical process or as a green chemical itself is not available.

Applications in Analytical Methodology (e.g., Derivatization Reagents for GC-MS)

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a key technique for modifying analytes to enhance their analytical performance. nih.govntnu.nocolostate.edu This is especially critical for polar compounds that may exhibit poor volatility or thermal stability, leading to inadequate chromatographic separation. colostate.eduresearchgate.net Derivatization improves volatility, thermal stability, and detector response. colostate.eduresearchgate.net

Acylation is a common derivatization method that introduces an acyl group into the analyte molecule, typically by replacing active hydrogen atoms in functional groups like hydroxyl (-OH), amino (-NH2), and thiol (-SH). gcms.czchromtech.com This process results in derivatives that are less polar and more volatile. chromtech.com

While there are no specific studies documenting the use of 1H-Imidazole, 2-octanoyl- as a standard derivatization reagent, its structure as an acylimidazole suggests it could potentially function as an octanoylating agent. The imidazole moiety is an effective leaving group, which would theoretically allow for the transfer of the octanoyl group to a target analyte. This could be particularly useful for modifying the chromatographic properties of certain analytes by introducing an eight-carbon alkyl chain.

The primary analytes for such a reagent would likely include fatty acids, alcohols, and amines, which often require derivatization for successful GC-MS analysis. nih.govresearchgate.net For example, fatty acids are commonly converted to their more volatile methyl esters (FAMEs) prior to analysis. ntnu.nonih.gov An octanoylating agent could offer an alternative derivatization pathway.

The following interactive table summarizes the functional groups that are typically targeted by acylation derivatization for GC-MS analysis.

| Functional Group | Example Analyte Class | Purpose of Derivatization |

| Hydroxyl (-OH) | Alcohols, Steroids | Increase volatility, reduce polarity |

| Amino (-NH₂) | Amines, Amino Acids | Improve thermal stability, reduce peak tailing |

| Carboxyl (-COOH) | Fatty Acids | Increase volatility by forming esters |

| Thiol (-SH) | Thiols | Reduce adsorption on active sites, improve peak shape |

It is crucial to emphasize that the utility of 1H-Imidazole, 2-octanoyl- as a derivatization reagent is theoretical at this point and would necessitate experimental validation to establish optimal reaction conditions and to compare its efficacy against existing reagents.

Future Research Directions and Challenges in 1h Imidazole, 2 Octanoyl Research

Exploration of Novel and Efficient Synthetic Routes

The development of novel, efficient, and sustainable methods for the synthesis of substituted imidazoles is a continuous challenge in organic chemistry. rsc.orgnih.gov For 1H-Imidazole, 2-octanoyl- and its analogs, future research will likely focus on overcoming the limitations of traditional multi-step, high-temperature syntheses which often result in low yields. nih.gov

Key areas for exploration include:

A comparative look at potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, multi-step processes, and can have low yields. nih.gov |

| Microwave-Assisted | Rapid reaction times, increased yields, energy efficiency. researchgate.net | Scalability for industrial production can be a concern. |

| Catalytic Methods | High regioselectivity, milder reaction conditions. rsc.org | Catalyst cost, stability, and removal from the final product. |

| Multicomponent Reactions | High efficiency, reduced waste, combinatorial library generation. rsc.orgtandfonline.com | Optimization of reaction conditions for multiple components can be complex. |

Advanced Spectroscopic Characterization of Complex Octanoyl-Imidazole Adducts

Understanding the precise three-dimensional structure and electronic properties of 1H-Imidazole, 2-octanoyl- and its potential adducts with other molecules is crucial for predicting its reactivity and function. Future research will need to employ advanced spectroscopic techniques to move beyond basic characterization.

Prospective techniques and their applications include:

Deeper Elucidation of Biochemical Reaction Mechanisms

Acylimidazoles are known to be reactive intermediates in various biochemical processes, often acting as acyl transfer agents. cdnsciencepub.com A significant future challenge is to elucidate the specific reaction mechanisms involving 1H-Imidazole, 2-octanoyl- in biological systems.

Key research questions to address:

Design and Synthesis of Advanced Materials Incorporating Octanoyl-Imidazole Units

The imidazole moiety is a versatile building block for a wide range of functional materials due to its coordination properties and ability to participate in hydrogen bonding. nih.govlifechemicals.com The incorporation of the 2-octanoyl group could introduce new functionalities, such as increased hydrophobicity or altered electronic properties.

Future directions in materials science could involve:

Innovations in Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 1H-Imidazole, 2-octanoyl-, guiding experimental efforts. nih.gov Future research will benefit from the development and application of more sophisticated computational models.

Areas for innovation include:

| Computational Method | Application to 1H-Imidazole, 2-Octanoyl- | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties, and reaction energetics. nih.gov | Optimized geometry, predicted NMR and UV-Vis spectra, reaction mechanism insights. acs.org |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and interactions with solvent or biomolecules. mdpi.com | Understanding of structural flexibility and binding modes. |

| ADMET Modeling | In silico prediction of pharmacokinetic and toxicological properties. mdpi.com | Early assessment of drug-likeness and potential liabilities. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-substituted imidazole derivatives?

The synthesis of 2-substituted imidazoles typically involves nucleophilic substitution or condensation reactions. For example, outlines a general procedure using halo-nitrobenzene, K₂CO₃, CuI, and substituted imidazole in DMF under argon at 120°C for 24 hours, followed by purification via column chromatography. Optimization of reaction conditions (e.g., solvent choice, catalyst loading) is critical to improve yields, as demonstrated in studies on tri-substituted imidazoles .

Q. How can spectroscopic and crystallographic techniques characterize 2-octanoyl-imidazole derivatives?

- Infrared (IR) spectroscopy : Used to identify functional groups (e.g., C=O stretch of the octanoyl group) and compare with reference spectra, as seen in studies of structurally similar compounds like 2-ethyl-4-methylimidazole .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For instance, SHELX software () is widely used for structure refinement, with validation metrics (e.g., R factor < 0.06) ensuring accuracy .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity in imidazole derivatives?

Standard protocols include:

- Agar diffusion assays to test inhibition zones against bacterial/fungal strains.

- Minimum inhibitory concentration (MIC) determination via broth microdilution.

highlights imidazole derivatives' antimicrobial potential, suggesting these assays for initial screening .

Advanced Research Questions

Q. How can Comparative Molecular Similarity Indices Analysis (CoMSIA) guide SAR studies of imidazole analogs?

CoMSIA models relate structural features (steric, electrostatic, hydrophobic) to bioactivity. In , a CoMSIA model trained on 44 antiepileptic imidazole analogs identified key substituents enhancing potency (e.g., bulky groups improving binding to target receptors). Validation metrics (q² > 0.5, r² > 0.8) ensure model robustness .

Q. What computational strategies optimize molecular docking of 2-octanoyl-imidazole derivatives for antioxidant activity?

- Molecular docking : Software like AutoDock Vina predicts binding poses in enzymes (e.g., NADPH oxidase). used such methods to identify hydrogen bonds between imidazole moieties and catalytic residues, correlating with experimental IC₅₀ values .

- Pharmacokinetic profiling : Tools like SwissADME predict bioavailability, ensuring derivatives meet Lipinski’s Rule of Five .

Q. How do crystallographic refinement tools like SHELX enhance structural analysis of imidazole derivatives?

SHELX refines high-resolution X-ray data by optimizing atomic coordinates and thermal parameters. For example, notes its application in resolving twinned crystals or high-disorder structures, with SHELXL achieving R factors as low as 0.035 in imidazole derivatives .

Q. What toxicological models assess the safety profile of 2-octanoyl-imidazole in pharmacological studies?

- Acute toxicity testing : Rodent models determine LD₅₀ values ( reports TDL₀ data for related compounds) .

- Carcinogenicity assessment : IARC guidelines () classify analogs like 4-methylimidazole based on long-term exposure studies, informing risk mitigation .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported biological activities of imidazole derivatives?

Contradictions may arise from assay variability (e.g., microbial strain differences) or structural impurities. Strategies include:

- Meta-analysis of multiple studies (e.g., vs. 8) to identify consensus trends.

- Reproducibility testing under standardized conditions (e.g., identical MIC protocols) .

Q. What validation steps ensure reliability in QSAR models for imidazole-based drug design?

- External validation : Test set predictions (e.g., 10 compounds in ) must align with experimental data (r²ₚᵣₑd > 0.6).

- Domain applicability checks : Ensure new derivatives fall within the model’s chemical space .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products